N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a chemical compound with a complex structure that includes both pyrimidine and naphthamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the naphthamide group. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce naphthoquinones, while reduction may yield naphthols.
Scientific Research Applications
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide
Uniqueness
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of pyrimidine and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)17-16(12-20-19(22-17)24(3)4)21-18(25)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPVQRCIGOEGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.